molecular formula C10H14N2O3S B146771 Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate CAS No. 126533-95-7

Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

Cat. No. B146771
M. Wt: 242.3 g/mol
InChI Key: OINWWRRVBHJAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are a part of the azaheterocycles family and are often used as scaffolds in drug design due to their diverse biological activities .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involved the crystallization in the monoclinic crystal system, indicating a structured approach to the synthesis of thiazole compounds . Although the specific synthesis route for Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is not detailed in the provided papers, these examples give insight into the general methods used for synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a related compound, was determined to crystallize in the monoclinic space group with a chair conformation for the morpholine ring . This suggests that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate may also exhibit a similar crystalline structure with specific conformational features.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of bromine and the formation of secondary and tertiary amines when reacted with morpholine . This indicates that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate could potentially participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and synthesis. For example, the crystal structure optimization and DFT calculations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate provided insights into its molecular electrostatic potential, indicating electrophilic sites around the oxygen atom . This suggests that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate may have similar electrophilic characteristics.

Scientific Research Applications

Synthesis and Antitumor Properties

Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is a component in the synthesis of novel compounds with potential antitumor properties. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which are synthesized using this compound, have demonstrated promising results in anticancer activity screenings. These screenings suggest that these compounds could be valuable in the search for new anticancer agents (Horishny et al., 2020).

Chemical Synthesis and Structural Analysis

The compound also plays a role in chemical synthesis and structural analysis. For example, its reactions with various bases have been extensively studied, revealing interesting transformations and structural insights. One notable study involved the reaction of ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate with 2-thiazolediazonium salt, leading to the formation of tricyclic ethyl 5-(thiazol-2-yl)-8-(thiazol-2-yldiazenyl)-5H-isothiazolo[3,4,5-d,e]cinnoline-3-carboxylate (Klimas et al., 2016). Additionally, its structural properties have been elucidated in studies, for example, where it associates via hydrogen-bonded dimers consisting of N—H⋯N interactions (Lynch & Mcclenaghan, 2004).

Inhibitor Properties

The compound has been identified as an inhibitor in biological systems. Specifically, 4-(1,3-Thiazol-2-yl)morpholine derivatives, where Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is structurally related, have been recognized as potent and selective inhibitors of phosphoinositide 3-kinase. This property makes these compounds interesting for further exploration in pharmacological contexts, particularly in the inhibition of tumor growth in xenograft models (Alexander et al., 2008).

properties

IUPAC Name

ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINWWRRVBHJAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567605
Record name Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate

CAS RN

126533-95-7
Record name Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.85 g (12.7 mmol) of 4-((amino)thiocarbonyl)morpholine, 1.59 ml (12.7 mmol) of ethyl bromopyruvate, and excess MgSO4 in 50 ml of acetone was heated at reflux for 2 h. The resulting mixture was allowed to cool, filtered, and concentrated in vacuo. The residue was taken up in chloroform, washed with aqueous NaHCO3, dried over Na2SO4, and concentrated. Silica gel chromatography using 1% methanol in chloroform provided 1.7 g (55%) of the desired compound, Rf 0.70 (ethyl acetate). Mass spectrum: (M+H)+ =243.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

A mixture of morpholine (1.5 mL) and ethyl 2-bromo-1,3-thiazole-4-carboxylate (200 mg) was stirred overnight at 50° C. The reaction solution was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (193 mg).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.